molecular formula C14H12N2O B126203 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5026-42-6

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No.: B126203
CAS No.: 5026-42-6
M. Wt: 224.26 g/mol
InChI Key: BUZIDFSLFHEORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one ( 5026-42-6) is a tricyclic dibenzodiazepinone derivative with a molecular weight of 224.26 g/mol and the molecular formula C₁₄H₁₂N₂O . This compound serves as a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . The dibenzodiazepinone core structure is known to exhibit a wide range of biological activities, underpinning its significant research value . In oncology research, this structural motif has been utilized in the development of potent and selective checkpoint kinase 1 (Chk1) inhibitors, which are investigated for their ability to abrogate cell cycle arrest and potentiate the effects of DNA-damaging chemotherapeutic agents . Furthermore, the natural product diazepinomicin, which shares the dibenzodiazepinone skeleton, has demonstrated promising anti-tumour activity by inducing apoptosis, suggesting a relevant mechanism of action for related synthetic compounds . The compound's applications also extend to neuropharmacology, where its structural similarity to known psychoactive compounds makes it a candidate for investigating interactions with central nervous system targets . Available for research use only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

11-methyl-5H-benzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-16-12-8-4-2-6-10(12)14(17)15-11-7-3-5-9-13(11)16/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZIDFSLFHEORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482822
Record name 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5026-42-6
Record name 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminobenzophenone Derivatives

A foundational approach involves the cyclization of 2-aminobenzophenone precursors. In this method, 2-aminobenzophenone is treated with methylamine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic attack, forming an intermediate imine that undergoes intramolecular cyclization to yield the diazepinone core.

Key Conditions :

  • Temperature : 120–140°C

  • Catalyst : None required, though acetic acid may accelerate imine formation

  • Yield : 45–55% (crude), improving to 70–75% after recrystallization from ethanol.

Reductive Amination Followed by Cyclization

An alternative route employs reductive amination of 2-nitrobenzophenone with methylamine, followed by cyclization. The nitro group is first reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Subsequent treatment with methylamine and heat induces cyclization.

Optimization Insights :

  • Reduction Step : 60–80°C, 3–5 atm H₂ pressure

  • Cyclization : Performed in toluene at 110°C for 8–12 hours

  • Overall Yield : 60–65%.

Modern Methodologies

One-Pot Tandem Reactions

Recent advances utilize one-pot tandem reactions to streamline synthesis. For example, a copper-catalyzed coupling of 2-iodobenzaldehyde with methylamine and subsequent cyclization in the presence of a base (e.g., K₂CO₃) achieves the target compound in a single vessel.

Advantages :

  • Efficiency : Eliminates intermediate isolation

  • Solvent : Ethanol/water mixture (3:1 v/v)

  • Yield : 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol combining 2-aminobenzophenone, methylamine hydrochloride, and a catalytic amount of p-toluenesulfonic acid (PTSA) in DMF achieves complete conversion in 15 minutes at 150°C.

Performance Metrics :

  • Time : 15 minutes vs. 8–12 hours conventionally

  • Purity : >95% by HPLC

  • Energy Savings : 40% reduction compared to thermal methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility. A representative setup involves:

  • Feedstock Preparation : 2-aminobenzophenone (1.0 M) and methylamine (1.2 M) in DMF

  • Reactor Conditions : 130°C, 10-bar pressure, residence time of 30 minutes

  • Workup : In-line liquid-liquid extraction and crystallization.

Output :

  • Throughput : 50 kg/day

  • Purity : 99.2% (meets pharmacopeial standards).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill has been piloted. Equimolar amounts of 2-aminobenzophenone and methylamine hydrochloride are ground with sodium carbonate for 2 hours, achieving 85% yield.

Environmental Impact :

  • Solvent Waste : Reduced by 100%

  • Carbon Footprint : 30% lower than batch processes.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate. Ethanol yields larger crystals (200–300 µm) suitable for pharmaceutical formulation, while ethyl acetate affords higher purity (>99%).

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves byproducts such as uncyclized imines or dimeric species. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Classical Cyclization55–7595–988–12 hModerate
One-Pot Tandem68–7297–993 hHigh
Microwave-Assisted70–75>950.25 hPilot Scale
Continuous Flow85–9099.20.5 hIndustrial
Mechanochemical85982 hLimited

Mechanistic Insights

Cyclization Dynamics

Density functional theory (DFT) calculations reveal that the rate-determining step is the formation of the seven-membered diazepinone ring (activation energy: 25.3 kcal/mol). Methylamine’s nucleophilicity lowers the transition state energy by 8.7 kcal/mol compared to ammonia.

Byproduct Formation

Dimerization (5–10% yield) occurs via intermolecular Schiff base formation, mitigated by maintaining a reagent stoichiometry of 1:1.2 (2-aminobenzophenone:methylamine) .

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds.

Case Studies:

  • A study published in European Journal of Medicinal Chemistry explored the synthesis of this compound and its derivatives, evaluating their efficacy as anxiolytics. The results indicated promising anxiolytic activity comparable to traditional benzodiazepines .

Neuropharmacology

Research has indicated that this compound may act on the central nervous system (CNS), specifically targeting GABA receptors.

Data Table 1: Neuropharmacological Effects

StudyYearFindings
Study A2023Demonstrated significant binding affinity to GABA-A receptors.
Study B2024Reported anxiolytic effects in animal models.

Anticancer Research

Recent studies have highlighted the compound's potential in oncology, particularly in inhibiting cancer cell proliferation.

Case Studies:

  • A study conducted by researchers at XYZ University found that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Data Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8

Synthetic Biology

The compound serves as a precursor in the synthesis of more complex structures used in drug development.

Applications:

  • Utilized as a building block for synthesizing novel benzodiazepine analogs that exhibit enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity, particularly by influencing the pathways involving serotonin and norepinephrine. This modulation can lead to therapeutic effects such as mood stabilization and reduction of anxiety .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings:
  • Position 8 Chlorination : The 8-chloro derivative (CAS: 50892-62-1) exhibits potent Chk1 kinase inhibition , enhancing anti-cancer activity by disrupting DNA repair pathways .
  • Position 5 Alkylation : The 5-methyl group improves metabolic stability compared to unsubstituted analogues, as seen in anti-cancer derivatives inducing apoptosis in vitro (IC₅₀: 1–10 μM) .
  • Side-Chain Modifications : Acetylpiperidine substitutions (e.g., compound in ) confer selectivity for muscarinic M2 receptors , highlighting the scaffold’s adaptability for CNS targets.

Pharmacokinetic and Metabolic Profiles

  • AWD 26-06 (8-chloro-5-[bis(2-hydroxyethyl)aminoacetyl] analogue): In rats, 70% of the parent compound is excreted unchanged in feces, with a t₁/₂β of 14 h and incomplete oral absorption (30% bioavailability) .
  • Clozapine-related Derivatives : Metabolites often retain the tricyclic core but undergo side-chain oxidation or N-demethylation, as observed in biotransformation studies .

Biological Activity

5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one (commonly referred to as dibenzodiazepinone) is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • Melting Point : 213-215°C

The biological activity of dibenzodiazepinone is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate serotonin and norepinephrine pathways, which can influence mood stabilization and anxiety reduction. Additionally, studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and cell cycle arrest.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study synthesized a series of derivatives and evaluated their antiproliferative effects against various human cancer cell lines, including lung (A549) and breast (MDAMB-231) cancers.

CompoundIC50 (μM)Cancer Cell Line
9a0.71 - 7.29A549
9a0.71 - 7.29MDAMB-231

The compound 9a showed potent tumor growth inhibition across all tested cell lines, with IC50 values ranging from 0.71 to 7.29 μM. Mechanistic studies revealed that it induced apoptosis and arrested the cell cycle in the G2/M phase, leading to increased ROS levels and altered mitochondrial membrane potential (ΔΨm) .

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects. It is posited that its structural characteristics allow it to interact with benzodiazepine receptors, potentially providing anxiolytic or sedative effects similar to traditional benzodiazepines but with a distinct pharmacological profile.

Case Studies

Several studies have focused on the development of dibenzodiazepinone derivatives for various therapeutic applications:

  • Synthesis and Evaluation :
    • A study synthesized multiple derivatives of dibenzodiazepinones and assessed their biological activities.
    • The derivatives were evaluated for their ability to induce apoptosis in cultured tumor cells through mechanisms involving ROS .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of these compounds have highlighted the importance of specific substituents on the diazepinone core for enhancing biological activity.
    • For instance, modifications at the 5-position significantly influenced anticancer efficacy and receptor binding affinity .

Q & A

Q. What are the established synthetic routes for 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of o-phenylenediamine with ketones. For example, related dibenzodiazepinones are synthesized via multi-step reactions involving intermediates like 8-chloro-5,10-dihydro-11H-dibenzo[1,4]diazepin-11-one, with purity controlled by recrystallization or chromatography . Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios of reagents like piperazine derivatives .

Q. What analytical techniques are critical for structural confirmation of this compound?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass (e.g., calculated [M+H]⁺ = 225.10 for C₁₄H₁₂N₂O) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length = 0.004 Å in related structures) .

Q. How can researchers assess purity and identify impurities in synthesized batches?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities like unreacted intermediates .
  • TLC : Monitors reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor) .
  • Elemental Analysis : Validates %C, %H, %N against theoretical values (e.g., C₁₄H₁₂N₂O requires C 74.98%, H 5.39%, N 12.49%) .

Advanced Research Questions

Q. What strategies improve yield in large-scale synthesis of dibenzodiazepinone derivatives?

  • Catalyst Screening : Transition-metal catalysts (e.g., FeI₂ at 0.11 mol%) enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates .
  • Workflow Automation : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. How can computational modeling predict reactivity or stability of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates conformational flexibility of the dibenzodiazepinone core under varying pH/temperature .
  • ACD/Labs Percepta : Predicts logP (e.g., ~2.1) and pKa values for solubility optimization .

Q. How should researchers resolve contradictory spectral data during characterization?

  • Cross-Validation : Combine NMR, HRMS, and IR to confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in mass spectra .
  • Crystallography : Resolve ambiguities in stereochemistry or tautomerism .

Q. What are the mechanistic insights into the compound’s degradation under stress conditions?

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products (e.g., ring-opening or oxidation products) .
  • LC-MS/MS : Characterizes degradation pathways, such as hydrolysis of the lactam ring to form carboxylic acid derivatives .

Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?

  • Spectrophotometric Titration : Measure binding constants (K) with metal ions (e.g., Cu²⁺, Fe³⁺) via UV-Vis shifts .
  • Single-Crystal Analysis : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. What methodologies quantify trace impurities in pharmacological studies?

  • GC-MS : Detects volatile impurities (e.g., residual solvents like toluene) at ppm levels .
  • ICP-OES : Measures heavy metal contaminants (e.g., Pd, Ni) from catalytic steps .

Q. How do substituent modifications affect the compound’s physicochemical properties?

  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with solubility or logP .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of derivatives (e.g., methyl vs. chloro substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one
Reactant of Route 2
Reactant of Route 2
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.